Methyl3-(2-oxopropyl)azetidine-3-carboxylate,trifluoroaceticacid
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Overview
Description
Methyl 3-(2-oxopropyl)azetidine-3-carboxylate; trifluoroacetic acid is a compound with the molecular formula C8H13NO3.C2HF3O2 and a molecular weight of 285.22 g/mol . This compound is known for its unique structure, which includes an azetidine ring, a carboxylate group, and a trifluoroacetate moiety. It is used in various scientific research applications due to its reactivity and potential biological activity .
Preparation Methods
The synthesis of methyl 3-(2-oxopropyl)azetidine-3-carboxylate; trifluoroacetic acid involves several steps. One common synthetic route includes the reaction of azetidine with a suitable ester and a trifluoroacetic acid derivative . The reaction conditions typically involve the use of a catalyst and controlled temperature to ensure the desired product is obtained with high purity . Industrial production methods may vary, but they generally follow similar principles, with optimization for large-scale synthesis .
Chemical Reactions Analysis
Methyl 3-(2-oxopropyl)azetidine-3-carboxylate; trifluoroacetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it is studied for its potential biological activity and interactions with biomolecules . In medicine, it may be explored for its therapeutic potential, although specific applications are still under investigation . In industry, it can be used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of methyl 3-(2-oxopropyl)azetidine-3-carboxylate; trifluoroacetic acid involves its interaction with specific molecular targets and pathways . The azetidine ring and trifluoroacetate moiety play crucial roles in its reactivity and biological activity . The exact molecular targets and pathways are still being studied, but they likely involve interactions with enzymes and other proteins .
Comparison with Similar Compounds
Properties
Molecular Formula |
C10H14F3NO5 |
---|---|
Molecular Weight |
285.22 g/mol |
IUPAC Name |
methyl 3-(2-oxopropyl)azetidine-3-carboxylate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C8H13NO3.C2HF3O2/c1-6(10)3-8(4-9-5-8)7(11)12-2;3-2(4,5)1(6)7/h9H,3-5H2,1-2H3;(H,6,7) |
InChI Key |
VFTLYALLUFSQFS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1(CNC1)C(=O)OC.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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